1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, which is known for its electron-withdrawing properties, and a thiolan-1-one group, which adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 2-fluoropyridine derivatives with thiolane-1-one precursors under specific conditions. One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The thiolan-1-one group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound shares the fluoropyridine moiety but has different functional groups, leading to distinct reactivity and applications.
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: Another similar compound with a fluoropyridine ring, used in different chemical and biological contexts.
Uniqueness
1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one is unique due to its combination of a fluoropyridine ring and a thiolan-1-one group, which imparts specific reactivity and potential applications not seen in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H11FN2OS |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-fluoropyridin-4-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C9H11FN2OS/c10-9-7-8(3-4-11-9)12-14(13)5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI Key |
XZAXQEVXEKEUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=NC=C2)F)(=O)C1 |
Origin of Product |
United States |
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